Biphenyl derivatives are used in the scalable synthesis and reactions of various compounds . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways . The outcomes of these reactions have led to the development of a wide range of biological and medicinal applications .
Biphenyl derivatives serve as versatile platforms in medicinal chemistry . They are used to produce an extensive range of drugs . For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid is a third-generation topical retinoid primarily used for treating acne vulgaris . Another example is sonidegib, which acts as a drug for basal cell carcinoma .
Biphenyl prevents the growth of molds and fungus, and is therefore used as a preservative, particularly in the preservation of citrus fruits during transportation . It’s no longer approved as a food additive in the European Union . Its mildly toxic but can be degraded biologically by conversion into nontoxic compounds .
Biphenyl derivatives are used in the study of anti-hypertensive activity . By using kNN-MFA with stepwise variable selection method approach, 3D QSAR models were generated to study the effect of steric, electrostatic, and hydrophobic descriptors on anti-hypertensive activity .
Polychlorinated biphenyls (PCBs) were widely used in numerous applications because of their desirable properties . They were used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .
Biphenyl, also known as diphenyl, is an aromatic hydrocarbon consisting of two benzene rings connected by a single covalent bond. Its molecular formula is or . At room temperature, biphenyl appears as colorless crystalline solids with a melting point of 69.2 °C (156.6 °F) and a pleasant odor. It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications .
Biphenyl naturally occurs in coal tar, crude oil, and natural gas and can be isolated from these sources via distillation. Industrially, it is produced as a byproduct of the dealkylation of toluene and through the oxidative dehydrogenation of benzene .
Biphenyl can be synthesized through several methods:
Biphenyl has several important applications:
Research on biphenyl interactions primarily focuses on its derivatives and their biological activities. Studies have shown that certain biphenyl compounds exhibit inhibitory effects on enzymes like tyrosinase, which is relevant for skin pigmentation disorders and other biological processes . Additionally, investigations into the environmental impact of polychlorinated biphenyls have highlighted their persistence and toxicity in ecosystems.
Biphenyl shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Naphthalene | Two fused benzene rings | More reactive due to additional π-electrons |
Anthracene | Three fused benzene rings | Exhibits different physical properties (e.g., solid at room temperature) |
Phenanthrene | Three fused benzene rings | Exhibits unique photophysical properties |
Polychlorinated Biphenyls | Biphenyl with multiple chlorine substituents | Historically used as industrial chemicals; highly toxic |
Biphenyl's uniqueness lies in its simple structure consisting of two separate benzene rings, allowing for specific applications in heat transfer fluids and organic synthesis without the complexities associated with larger polycyclic aromatic hydrocarbons like naphthalene or anthracene.
Traditional industrial approaches to biphenyl synthesis have evolved significantly since the early twentieth century, establishing foundational methodologies that remain relevant in contemporary chemical manufacturing. The most historically significant and commercially viable traditional routes encompass thermal dehydrogenation of benzene and classical metal-mediated coupling reactions [1] [2].
The thermal dehydrogenation of benzene represents one of the most straightforward industrial approaches to biphenyl production. This process operates through direct thermal coupling at elevated temperatures ranging from 375°C to 400°C under reduced pressure conditions of approximately 2 atmospheres [1]. The reaction proceeds according to the stoichiometric equation where two benzene molecules undergo dehydrogenative coupling to form biphenyl and hydrogen gas as a byproduct [1].
The dehydrogenation process achieves conversion rates of approximately 90% with selectivity favoring biphenyl formation [1]. Industrial implementation typically employs pipe flow reactors that facilitate continuous gas-phase operation, enabling efficient heat management and product separation [1]. The endothermic nature of the reaction necessitates external heating systems, often utilizing high-temperature furnaces or specialized heating media to maintain optimal reaction temperatures [1].
Process optimization studies have demonstrated that reaction yields reach 70% to 90% under controlled conditions, with the primary challenges involving energy consumption and hydrogen gas management [1]. The produced hydrogen gas represents a valuable co-product that can be utilized in downstream processes or sold as a commodity chemical, enhancing the overall economic viability of the process [1].
The development of copper-mediated biphenyl synthesis traces its origins to early twentieth-century investigations into transition metal catalysis. Initial methodologies employed stoichiometric quantities of copper metal in high-temperature reactions with aryl halides, establishing the foundational principles for subsequent catalytic developments [3] [4].
Traditional copper-mediated synthesis typically involves heating bromobenzene with metallic copper at temperatures exceeding 200°C, resulting in biphenyl formation through reductive coupling mechanisms [3]. These early processes achieved yields ranging from 20% to 60%, with significant variations depending on reaction conditions and substrate selection [5]. The reaction mechanism proceeds through initial formation of copper-aryl intermediates, followed by subsequent coupling to generate the biphenyl product [4] [6].
Industrial applications of traditional copper-mediated synthesis faced limitations including harsh reaction conditions, inconsistent yields, and substantial waste generation [3]. Despite these challenges, the methodology established important precedents for understanding metal-mediated carbon-carbon bond formation that informed subsequent catalytic developments [7].
Historically, biphenyl extraction from coal tar represented a significant industrial source of this aromatic compound. Coal tar, a byproduct of coke production, contains naturally occurring biphenyl concentrations that can be isolated through fractional distillation processes [8]. This extraction methodology provided early industrial access to biphenyl before synthetic routes achieved commercial viability [8].
The extraction process involves multiple distillation stages to separate biphenyl from other aromatic compounds present in coal tar, including benzene, toluene, naphthalene, and anthracene derivatives [8]. Industrial-scale operations achieved biphenyl purities exceeding 95% through careful temperature control and selective condensation techniques [8].
While coal tar extraction historically provided substantial quantities of biphenyl, environmental concerns and the development of more efficient synthetic methodologies have diminished its industrial significance [8]. Contemporary applications of coal tar extraction remain limited to specialized applications where specific impurity profiles or cost considerations favor this approach [8].
Contemporary biphenyl synthesis has been revolutionized by the development of sophisticated catalytic coupling methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional approaches. These modern techniques have transformed industrial biphenyl production and enabled access to complex biphenyl derivatives previously difficult to obtain [9].
Modern Ullmann coupling represents a significant advancement over traditional copper-mediated synthesis, employing well-defined copper catalysts and optimized reaction conditions to achieve superior performance [3] [7]. Contemporary Ullmann methodology utilizes soluble copper salts and specialized ligand systems that enable catalytic turnover under substantially milder conditions than historical approaches [10].
The mechanistic understanding of modern Ullmann coupling has been extensively investigated through computational and experimental studies [4] [6]. The reaction proceeds through a series of well-defined steps involving oxidative addition of aryl halides to copper centers, formation of organocopper intermediates, and subsequent reductive elimination to generate biphenyl products [4] [6].
Oxidative Addition Step
The initial oxidative addition involves coordination of aryl halides to copper(I) centers, resulting in formal oxidation to copper(III) intermediates [4]. This step exhibits strong dependence on the electronic properties of the aryl halide substrate, with electron-deficient halides demonstrating enhanced reactivity [4]. Activation energies for oxidative addition typically range from 15 to 25 kilocalories per mole, with reaction temperatures optimized between 180°C and 250°C [4].
Transmetalation and Coupling
Following oxidative addition, the copper-aryl intermediate undergoes transmetalation with a second aryl halide substrate or couples directly with another copper-aryl species [6]. This step represents the carbon-carbon bond formation event and exhibits activation energies ranging from 18 to 28 kilocalories per mole [6]. The selectivity of this step depends critically on the steric and electronic properties of both coupling partners [6].
Reductive Elimination
The final reductive elimination step releases the biphenyl product and regenerates the copper(I) catalyst [4]. This step typically proceeds with activation energies between 12 and 22 kilocalories per mole and demonstrates high selectivity for biphenyl formation over alternative coupling products [4]. Temperature optimization for reductive elimination ranges from 250°C to 400°C, depending on the specific substrate combination [4].
Modern Ullmann coupling achieves yields ranging from 70% to 95% under optimized conditions, representing substantial improvements over traditional methodologies [11] [12]. The reaction tolerates diverse functional groups and enables synthesis of substituted biphenyl derivatives with excellent regioselectivity [10].
Ligand Effects and Catalyst Design
Contemporary Ullmann coupling employs sophisticated ligand systems that modulate catalyst activity and selectivity [7] [10]. Diamine ligands, amino acid derivatives, and phenanthroline-based systems have demonstrated particular effectiveness in promoting coupling reactions under mild conditions [7]. These ligand systems facilitate catalyst solubility, enhance thermal stability, and provide steric control over product selectivity [10].
The development of heterogeneous Ullmann catalysts has enabled easier product separation and catalyst recycling, addressing important industrial considerations [3]. Supported copper catalysts and copper nanoparticles have shown promising activity while maintaining the mechanistic advantages of homogeneous systems [3].
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most versatile and widely employed methodologies for biphenyl synthesis, offering exceptional functional group tolerance and mild reaction conditions [13] [14]. This palladium-catalyzed process couples organoboronic acids with aryl halides to form carbon-carbon bonds with high efficiency and selectivity [13].
Reaction Mechanism and Catalytic Cycle
The Suzuki-Miyaura mechanism proceeds through a well-established palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [13] [15]. The catalytic cycle begins with oxidative addition of aryl halides to palladium(0) complexes, generating palladium(II) intermediates [13].
The transmetalation step involves transfer of the aryl group from the boronic acid substrate to the palladium center, facilitated by base activation of the boronic acid [13]. Common bases employed include potassium carbonate, cesium carbonate, and sodium hydroxide, which enhance the nucleophilicity of the boronic acid through formation of boronate species [13] [16].
Reductive elimination completes the catalytic cycle by forming the carbon-carbon bond and regenerating the palladium(0) catalyst [13]. This step typically proceeds rapidly under the reaction conditions and exhibits high selectivity for the desired cross-coupling product [13].
Substrate Scope and Functional Group Tolerance
Suzuki-Miyaura coupling demonstrates exceptional versatility in substrate scope, accommodating diverse aryl halides and boronic acid partners [14] [16]. Aryl bromides and iodides couple readily under mild conditions with catalyst loadings as low as 0.05 to 2 mole percent [16]. Aryl chlorides, while more challenging, can be effectively coupled using specialized palladium catalysts and elevated temperatures [16].
The reaction tolerates numerous functional groups including esters, amides, nitriles, ethers, and protected alcohols [14]. This broad functional group compatibility enables synthesis of complex biphenyl derivatives in single synthetic operations, significantly streamlining synthetic sequences [14].
Industrial Applications and Process Development
Industrial implementation of Suzuki-Miyaura coupling for biphenyl synthesis has been facilitated by the development of robust, air-stable palladium catalysts and scalable reaction protocols [14]. Commercial applications typically employ palladium acetate or palladium dichloride precursors with phosphine ligands such as triphenylphosphine or specialized bulky phosphines [16].
Process optimization has focused on minimizing palladium usage through catalyst recycling and developing more active catalyst systems [17]. Recent advances include the development of palladacycle precatalysts that enable extremely low catalyst loadings while maintaining high activity [18].
Green Chemistry Considerations
Suzuki-Miyaura coupling aligns well with green chemistry principles through its use of relatively non-toxic organoboronic acid reagents and the generation of boric acid byproducts [14]. The reaction can be conducted in aqueous or mixed aqueous-organic solvent systems, reducing the need for anhydrous conditions [14].
Water-based Suzuki coupling protocols have achieved yields ranging from 75% to 92% while significantly reducing organic solvent usage [14]. These green variants employ specialized ligand systems that maintain catalyst activity in aqueous media while enabling efficient product isolation [14].
The development of environmentally sustainable methodologies for biphenyl synthesis has gained significant attention as chemical industries increasingly prioritize green chemistry principles [19]. Contemporary research has focused on developing metal-free processes, utilizing renewable feedstocks, and minimizing waste generation while maintaining synthetic efficiency [20] [21].
Recent investigations have demonstrated the feasibility of metal-free biphenyl synthesis through innovative methodologies that eliminate the need for expensive transition metal catalysts [21] [22]. These approaches represent significant advances in sustainable synthesis by reducing cost, minimizing metal contamination, and eliminating catalyst disposal issues [21].
Persulfate-Promoted Synthesis
Persulfate-mediated biphenyl formation utilizes sodium or potassium persulfate as oxidizing agents to promote carbon-carbon bond formation under mild conditions [21]. This methodology employs biomass-derived triacetic acid lactone as a starting material, coupling with phenylacetylene derivatives to generate substituted biphenyl compounds [21].
The persulfate-promoted process operates at temperatures ranging from 25°C to 60°C in aqueous media, demonstrating excellent compatibility with green chemistry principles [21]. Reaction yields typically range from 60% to 80% with high regioselectivity favoring the desired biphenyl products [21]. The methodology tolerates diverse functional groups and enables synthesis of complex biphenyl derivatives without metal catalyst requirements [21].
Carbon Catalyst Systems
Metal-free carbon catalysts have emerged as promising alternatives for biphenyl synthesis through oxidative dehydrogenation pathways [22]. Air-oxidized activated carbon demonstrates catalytic activity for biphenyl formation from phenyl cyclohexene substrates, achieving yields of 74% under optimized conditions [22].
The carbon catalyst methodology operates at 140°C under oxygen atmosphere, utilizing the redox properties of quinoidal surface groups to facilitate carbon-carbon bond formation [22]. Apparent activation energies of 54.5 kilojoules per mole indicate moderate energy requirements compared to traditional thermal processes [22]. The catalyst exhibits good recyclability over multiple reaction cycles, supporting industrial sustainability objectives [22].
The utilization of renewable biomass feedstocks for biphenyl synthesis represents a significant advancement toward sustainable chemical production [20]. These methodologies harness abundant biological materials to replace petroleum-derived starting materials while maintaining synthetic efficiency [20].
Renewable 4,4'-Dimethylbiphenyl Synthesis
Recent developments in biomass-derived biphenyl synthesis have focused on renewable production of 4,4'-dimethylbiphenyl through two-step processes involving 2-methylfuran oxidative coupling [20]. The initial step involves palladium-catalyzed oxidative coupling of 2-methylfuran to form 5,5'-dimethyl-2,2'-bifuran with space-time yields reaching 1.10 moles per liter per hour [20].
The second step employs Diels-Alder cycloaddition followed by dehydration to convert the bifuran intermediate to 4,4'-dimethylbiphenyl [20]. Process intensification studies have achieved 108-fold scale-up increases while maintaining product selectivity and yield [20]. The use of homogeneous lanthanum triflate catalysts has enabled temperature reductions of 70°C compared to traditional heterogeneous systems [20].
Triacetic Acid Lactone Utilization
Triacetic acid lactone, derived from biomass fermentation, serves as a versatile building block for biphenyl synthesis through metal-free coupling reactions [21]. This approach demonstrates the potential for integrating biotechnology with synthetic chemistry to create sustainable production pathways [21].
The methodology achieves high yields with excellent regioselectivity while utilizing water as the primary solvent [21]. Environmental impact assessments indicate substantial reductions in carbon footprint compared to petroleum-derived routes [21]. The process generates minimal waste and employs renewable starting materials that can be continuously replenished through biological production [21].
Modern green chemistry approaches have incorporated advanced reactor technologies to enhance energy efficiency and reduce reaction times [23]. Microwave-assisted synthesis and continuous flow chemistry represent important technological advances that support sustainable biphenyl production [23].
Microwave-Enhanced Synthesis
Microwave irradiation provides rapid, uniform heating that can significantly reduce reaction times and energy consumption in biphenyl synthesis [23]. The methodology achieves yields ranging from 80% to 95% while reducing reaction times from hours to minutes [23]. Microwave heating enables precise temperature control and rapid thermal cycling that can enhance reaction selectivity [23].
Continuous Flow Processing
Flow chemistry systems enable continuous biphenyl production with enhanced heat and mass transfer characteristics [23]. These systems demonstrate yields ranging from 85% to 98% while providing excellent reproducibility and scalability [23]. Continuous processing reduces waste generation through improved atom economy and enables real-time reaction monitoring and control [23].
Irritant;Environmental Hazard